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4,5-Dibromofuran-2-carbohydrazide
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Overview
Description
4,5-Dibromofuran-2-carbohydrazide is a chemical compound with the molecular formula C5H4Br2N2O2. It belongs to the class of furan derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions of the furan ring, and a carbohydrazide group at the 2 position. It is used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of furan-2-carbaldehyde to obtain 4,5-dibromofuran-2-carbaldehyde, which is then reacted with hydrazine hydrate to form 4,5-Dibromofuran-2-carbohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions followed by hydrazine treatment under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, forming less substituted furan derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in different chemical syntheses and applications .
Scientific Research Applications
4,5-Dibromofuran-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dibromofuran-2-carbohydrazide involves its interaction with various molecular targets. The presence of bromine atoms and the carbohydrazide group allows it to form strong interactions with biological molecules, potentially inhibiting the function of enzymes and proteins. The exact pathways and targets are still under investigation, but its unique structure suggests it could interfere with microbial cell wall synthesis and other critical biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromofuran-2-carbaldehyde
- 4,5-Dibromo-2-furyl methyl ketone
- 5-Arylfuran-2-carbohydrazide
Uniqueness
4,5-Dibromofuran-2-carbohydrazide is unique due to the presence of both bromine atoms and the carbohydrazide group, which confer distinct chemical reactivity and biological activity compared to other furan derivatives.
Properties
Molecular Formula |
C5H4Br2N2O2 |
---|---|
Molecular Weight |
283.91 g/mol |
IUPAC Name |
4,5-dibromofuran-2-carbohydrazide |
InChI |
InChI=1S/C5H4Br2N2O2/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10) |
InChI Key |
MGSIAWRALKYCOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Br)C(=O)NN |
Origin of Product |
United States |
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